molecular formula C10H11F3N2O B8168598 3-amino-N,N-dimethyl-5-(trifluoromethyl)benzamide

3-amino-N,N-dimethyl-5-(trifluoromethyl)benzamide

Cat. No.: B8168598
M. Wt: 232.20 g/mol
InChI Key: PEYBQISICYJZBE-UHFFFAOYSA-N
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Description

3-amino-N,N-dimethyl-5-(trifluoromethyl)benzamide is an organic compound that features a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 3,5-bis(trifluoromethyl)benzamide with N,N-dimethyl formamide dimethyl acetal to yield the imine intermediate, followed by hydrolysis with potassium carbonate in the presence of hydrogen peroxide .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-amino-N,N-dimethyl-5-(trifluoromethyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or amides.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

3-amino-N,N-dimethyl-5-(trifluoromethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-amino-N,N-dimethyl-5-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. This can lead to the modulation of various biochemical pathways, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-3-(trifluoromethyl)benzamide: Similar structure but lacks the amino group.

    3,5-Bis(trifluoromethyl)benzamide: Contains two trifluoromethyl groups but lacks the amino and dimethyl groups.

Uniqueness

3-amino-N,N-dimethyl-5-(trifluoromethyl)benzamide is unique due to the presence of both the amino and trifluoromethyl groups, which confer distinct chemical and physical properties. This combination makes it particularly valuable in applications requiring specific interactions with biological targets or unique material properties .

Properties

IUPAC Name

3-amino-N,N-dimethyl-5-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O/c1-15(2)9(16)6-3-7(10(11,12)13)5-8(14)4-6/h3-5H,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEYBQISICYJZBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=CC(=C1)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Hydrogenation of (3-nitro-N,N-dimethyl-5-trifluoromethyl-benzamide (12.6 g, 48 mmol) in THF (250 ml) in the presence of Raney-Nickel (3 g), filtration through celite, concentration of the filtrate and crystallization from hexane gives the title compound: m.p.: 154° C.; MS: [M+1]+=233; 1H-NMR (CD3OD): 6.97 (s, 1H), 6.84 (s, 2H), 3.09 (s, 3H), 2.99 (s, 3H).
Quantity
12.6 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
catalyst
Reaction Step One

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